ethyl 4-[(4Z)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[(4Z)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a morpholine ring, a nitrophenyl group, and a pyrazolidinone moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps:
Formation of the pyrazolidinone core: This can be achieved by reacting appropriate hydrazine derivatives with diketones under controlled conditions.
Introduction of the nitrophenyl group: This step involves nitration reactions, where a phenyl ring is nitrated using nitric acid and sulfuric acid.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where a morpholine derivative is introduced to the nitrophenyl intermediate.
Esterification: The final step involves esterification to introduce the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological processes, particularly those involving nitroaromatic compounds.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(4Z)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate depends on its specific application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways.
Materials Science: Its action may involve interactions with other molecules or materials, leading to changes in physical properties such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- 1,3,4-thiadiazole derivatives
Uniqueness
Ethyl 4-[(4Z)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to its combination of a morpholine ring, a nitrophenyl group, and a pyrazolidinone moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[(4Z)-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O7/c1-2-34-23(30)16-4-6-17(7-5-16)26-22(29)18(21(28)24-26)13-15-3-8-19(20(14-15)27(31)32)25-9-11-33-12-10-25/h3-8,13-14H,2,9-12H2,1H3,(H,24,28)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJDXVBYERFYJA-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-])C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-])/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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